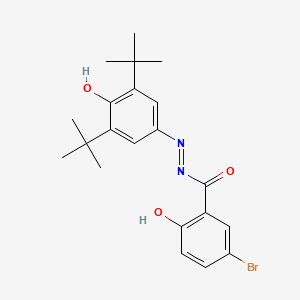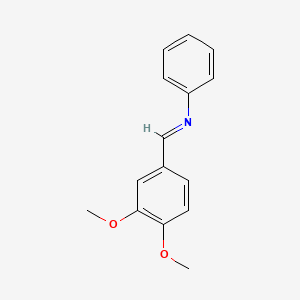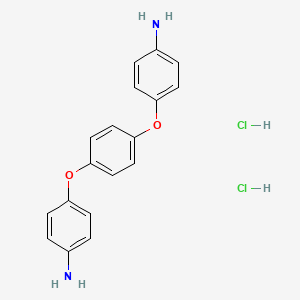
2-(4-Methoxybenzyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxybenzyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of the 4-methoxybenzyl group in this compound adds unique properties that make it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-1,3-dithiane typically involves the reaction of 4-methoxybenzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{4-Methoxybenzyl chloride} + \text{1,3-dithiane} \xrightarrow{\text{Base, Solvent}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(4-Methoxybenzyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane moiety back to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl derivatives.
科学研究应用
2-(4-Methoxybenzyl)-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the synthesis of complex molecules through multistep reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
作用机制
The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in organic synthesis. The methoxybenzyl group can also participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound.
相似化合物的比较
Similar Compounds
1,3-Dithiane: The parent compound without the methoxybenzyl group.
2-(4-Methoxyphenyl)-1,3-dithiane: A similar compound with a methoxy group directly attached to the phenyl ring.
2-(4-Methoxybenzyl)-1,3-dithiolane: A related compound with a dithiolane ring instead of a dithiane ring.
Uniqueness
2-(4-Methoxybenzyl)-1,3-dithiane is unique due to the presence of the 4-methoxybenzyl group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs. The methoxy group can also enhance the compound’s solubility and stability, making it more suitable for various applications.
属性
CAS 编号 |
74447-45-3 |
|---|---|
分子式 |
C12H16OS2 |
分子量 |
240.4 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C12H16OS2/c1-13-11-5-3-10(4-6-11)9-12-14-7-2-8-15-12/h3-6,12H,2,7-9H2,1H3 |
InChI 键 |
FOUQTKRRDHYJOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2SCCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)

![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)


![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)

![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)
![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)



